molecular formula C11H21NO B1143068 (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol CAS No. 176210-35-8

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol

Cat. No.: B1143068
CAS No.: 176210-35-8
M. Wt: 183.29
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol is a chiral quinolizidine alkaloid derivative of significant interest in medicinal chemistry and pharmacological research. Quinolizidine alkaloids are a class of compounds recognized for their diverse biological activities, often serving as crucial scaffolds in the study of neuroactive and phytochemical agents . As a stereochemically defined molecule, this compound is a valuable chemical tool for investigating structure-activity relationships, particularly in the development of novel ligands for central nervous system targets. Researchers utilize this compound primarily as a key intermediate in the synthetic exploration of complex alkaloid structures and for probing biochemical pathways associated with plant defense mechanisms . Its potential applications extend to serving as a building block for creating compound libraries aimed at screening for new therapeutic agents, with historical research on related alkaloids pointing to potential activity in areas such as neuroprotection and the modulation of ion channels . The specific stereochemistry of the (1S,2R,9R) configuration makes it an essential reference standard for asymmetric synthesis and for the study of stereospecific biological interactions. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[(1S,2R,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9-5-7-12-6-3-2-4-11(12)10(9)8-13/h9-11,13H,2-8H2,1H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSUTGPPNQPQPW-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2CCCCC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN2CCCC[C@@H]2[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the quinolizidine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of quinolizidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Influence : The (1S,2R,9R) configuration distinguishes it from trans-isomers (e.g., 10248-30-3), which may exhibit divergent binding affinities to biological targets such as ion channels or enzymes .

Core Modifications: Compounds like 64119-88-6 and 725250-80-6 feature alternative fused-ring systems (naphthyridine or indolizidine), which reduce similarity but introduce diverse pharmacological potentials, such as antiviral or anti-inflammatory activities .

Table 2: Physical and Hazard Profiles

Property Target Compound 10159-79-2 486-70-4 (from )
Molecular Weight 183.28 g/mol (calculated) 169.26 g/mol 169.26 g/mol
Hazards Likely acute toxicity (inferred from analogs) Data unavailable Acute toxicity (oral, dermal, inhalation)
Storage Conditions Likely 2–8°C (inferred from analogs) Data unavailable 2–8°C, dry, ventilated area
  • Stability: Quinolizidine derivatives are generally stable under recommended storage conditions but may degrade under strong acidic or oxidative environments .
  • Ecological Impact: Limited data exist, but methyl-substituted analogs may exhibit higher persistence due to increased hydrophobicity .

Biological Activity

The compound (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol , with the molecular formula C11H21NOC_{11}H_{21}NO and a molecular weight of 183.29 g/mol, belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.

PropertyValue
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
CAS Number176210-35-8

1. Pharmacological Effects

Research indicates that quinolizidine derivatives exhibit a range of biological activities, including:

The mechanisms through which quinolizidine alkaloids exert their biological effects often involve interaction with neurotransmitter receptors or modulation of ion channels. For instance:

  • Receptor Interaction : Some quinolizidine derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes . The specific receptor interactions for this compound remain to be fully elucidated.

Study on Antimicrobial Properties

A study evaluating the antimicrobial properties of various quinolizidine derivatives found that certain structural modifications could enhance antibacterial activity. While specific data on this compound was not provided, it is hypothesized that similar modifications could yield positive results .

Neuropharmacological Assessment

In a neuropharmacological assessment involving related compounds, researchers noted significant effects on anxiety-like behaviors in animal models. The potential for this compound to influence such behaviors warrants further investigation due to its structural similarity to known anxiolytics .

Q & A

Q. What in silico approaches are validated for predicting the compound's metabolic pathways?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte microsomal assays and UPLC-QTOF metabolite profiling .

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